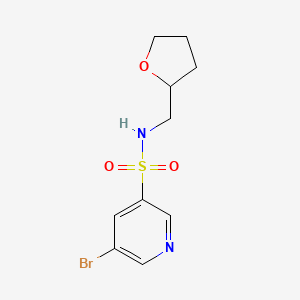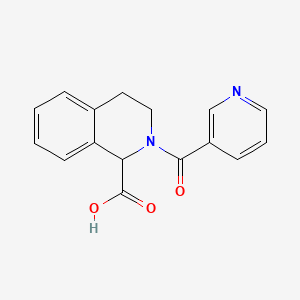
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide, also known as DMAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAP is a pyrazolone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide has been shown to inhibit the activity of histone deacetylases, leading to the activation of tumor suppressor genes and the inhibition of cell proliferation. In plant pathogens, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide has been shown to inhibit the activity of chitin synthase, leading to the inhibition of cell wall synthesis and the growth of the pathogen.
Biochemical and Physiological Effects
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of inflammation. In cancer cells, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In plant pathogens, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide has been shown to inhibit the growth of the pathogen by inhibiting cell wall synthesis. In inflammation, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide has been shown to inhibit the production of pro-inflammatory cytokines, leading to the inhibition of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide has various advantages and limitations for laboratory experiments. One advantage is its ability to act as a catalyst in various chemical reactions, making it a useful tool for synthetic chemistry. Another advantage is its potential applications in medicine, agriculture, and materials science, making it a versatile compound for scientific research. One limitation is the limited understanding of its mechanism of action, making it difficult to optimize its use in various applications. Another limitation is the potential toxicity of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide, which requires careful handling and safety precautions in laboratory experiments.
Orientations Futures
There are many future directions for the study of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the development of new applications in medicine, agriculture, and materials science. One future direction is the development of new drugs based on the antitumor and anti-inflammatory properties of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide. Another future direction is the development of new pesticides based on the ability of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide to inhibit the growth of plant pathogens. Finally, the development of new materials based on the catalytic properties of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide is another potential future direction for scientific research.
Méthodes De Synthèse
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide can be synthesized through various methods, including the reaction of 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-carboxylic acid with N-methyl-N-(3-dimethylaminopropyl)amine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. Other methods include the reaction of 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-carboxylic acid with N-methyl-3-aminopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide can also be achieved through the reaction of 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-carboxylic acid with N-methyl-3-aminopropylamine in the presence of a catalyst such as triethylamine.
Applications De Recherche Scientifique
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide has been shown to have antitumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In agriculture, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide has been studied for its ability to inhibit the growth of plant pathogens, making it a potential candidate for the development of new pesticides. In materials science, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide has been studied for its ability to act as a catalyst in various chemical reactions, making it a potential candidate for the development of new materials.
Propriétés
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-11-14(17-13(20)9-10-16-2)15(21)19(18(11)3)12-7-5-4-6-8-12/h4-8,16H,9-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGHALCAQFUHRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCNC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588808.png)



![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)
![3-[(4-Methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B7588841.png)





![N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)
![N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B7588876.png)